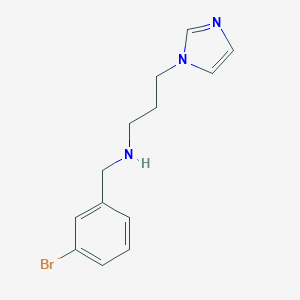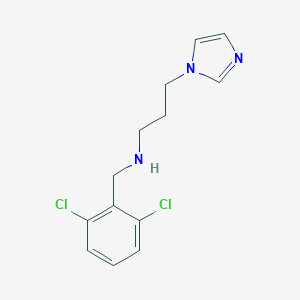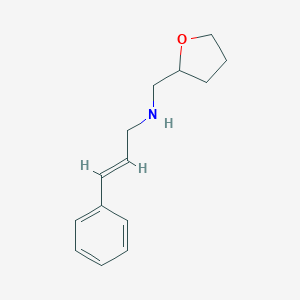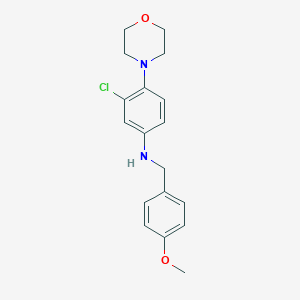SULFANYL]ETHYL})AMINE](/img/structure/B496258.png)
[(3-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a compound that features a benzyl group substituted with an ethoxy group, linked to a tetrazole ring through a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves the reaction of 3-ethoxybenzyl chloride with 2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(3-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the benzyl ring can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The ethoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
[(3-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of [(3-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to and inhibit the activity of specific enzymes. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine
- N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine
- N-(3-fluorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine
Uniqueness
[(3-ETHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is unique due to the presence of the ethoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s solubility, stability, and ability to interact with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C13H19N5OS |
|---|---|
Poids moléculaire |
293.39g/mol |
Nom IUPAC |
N-[(3-ethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C13H19N5OS/c1-3-19-12-6-4-5-11(9-12)10-14-7-8-20-13-15-16-17-18(13)2/h4-6,9,14H,3,7-8,10H2,1-2H3 |
Clé InChI |
LBVIGGKNGVUACW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)CNCCSC2=NN=NN2C |
SMILES canonique |
CCOC1=CC=CC(=C1)CNCCSC2=NN=NN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B496176.png)

![3-(1H-imidazol-1-yl)-N-[(3-methyl-2-thienyl)methyl]-1-propanamine](/img/structure/B496179.png)
![1-({[2-(Prop-2-en-1-yloxy)naphthalen-1-yl]methyl}amino)propan-2-ol](/img/structure/B496183.png)
![[(2H-1,3-benzodioxol-5-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B496185.png)

![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-thienylmethyl)amine](/img/structure/B496188.png)
![2-(2-Chloro-6-ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B496189.png)
![2-(2-Chloro-6-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B496190.png)
![1-({4-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)propan-2-ol](/img/structure/B496191.png)

![2-(2-Chloro-6-ethoxy-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B496193.png)
![N-(tert-butyl)-2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B496194.png)

